N-Methylation Increases Computed Lipophilicity by ~4-Fold Versus the 4-Methyl Analog
The addition of an N-methyl group to the 4-methyl-1,2,4-triazol-3-amine core increases computed lipophilicity substantially. N,4-dimethyl-4H-1,2,4-triazol-3-amine has a PubChem-computed XLogP3 of -0.3, whereas the direct analog lacking the N-methyl group, 4-methyl-4H-1,2,4-triazol-3-amine, has an XLogP3 of -0.9 [1][2]. This +0.6 logP unit difference corresponds to a ~4-fold greater predicted partition coefficient, which can influence passive membrane permeability and off-target binding profiles.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 4-methyl-4H-1,2,4-triazol-3-amine, XLogP3 = -0.9 |
| Quantified Difference | +0.6 logP units (~4× increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2025.04.14 release) |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement for intracellular targets, making N,4-dimethyl-4H-1,2,4-triazol-3-amine a more attractive fragment or scaffold when passive diffusion is required.
- [1] PubChem Compound Summary for CID 9989748. XLogP3 property. https://pubchem.ncbi.nlm.nih.gov/compound/9989748 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 290276. XLogP3 property. https://pubchem.ncbi.nlm.nih.gov/compound/290276 (accessed 2026-05-02). View Source
